(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide is a highly complex peptide derivative characterized by:
- Stereospecific (2S) configurations at multiple chiral centers, ensuring precise three-dimensional folding .
- Diaminomethylideneamino (guanidino) groups: Enhances basicity and may facilitate interactions with acidic residues in proteins . Methylsulfanyl (SCH₃) groups: Contributes to hydrophobic interactions and metabolic stability .
- Multiple amide linkages: Provides structural rigidity and protease resistance compared to linear peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O8S/c1-62-20-18-32(40(60)51-31(13-8-19-47-42(45)46)39(59)53-33(37(44)57)22-26-9-4-2-5-10-26)52-41(61)34(23-27-11-6-3-7-12-27)50-36(56)25-48-35(55)24-49-38(58)30(43)21-28-14-16-29(54)17-15-28/h2-7,9-12,14-17,30-34,54H,8,13,18-25,43H2,1H3,(H2,44,57)(H,48,55)(H,49,58)(H,50,56)(H,51,60)(H,52,61)(H,53,59)(H4,45,46,47)/t30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIESNRFJUNWWPJ-LJADHVKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78761-61-2 | |
| Record name | Enkephalin-met, arg(6)-phenh2(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound in focus, (2S)-2-[[[2S)-2-[[[2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide , is a complex peptide that exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to summarize its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple amino acid residues and functional groups, contributing to its biological activity. The detailed molecular formula is crucial for understanding its interactions at the cellular level.
| Property | Details |
|---|---|
| Molecular Formula | C₃₁H₄₃N₇O₈S |
| Molecular Weight | 609.79 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to:
- Inhibit Protein Synthesis : Similar to other peptide compounds, it may inhibit protein synthesis by interfering with ribosomal function, leading to apoptosis in targeted cells .
- Modulate Immune Response : The compound could potentially modulate immune responses, which is critical in therapeutic applications against infections and autoimmune diseases.
Case Studies and Research Findings
- Antiviral Activity : Research indicates that peptides similar to this compound have shown antiviral properties by inhibiting viral replication mechanisms. For instance, studies on related compounds have demonstrated their efficacy against viruses by disrupting their life cycles .
- Anticancer Properties : The compound's structural analogs have been evaluated for their anticancer potential. They exhibit cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that similar peptides may protect neuronal cells from oxidative stress, providing insights into potential applications for neurodegenerative diseases .
Research Findings Summary Table
Scientific Research Applications
Structural Overview
This compound is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. The specific stereochemistry (denoted by the "S" designations) plays a crucial role in its interaction with biological systems.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active peptides. Its design allows for interactions with various receptors, making it a candidate for drug development.
Key Findings:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through modulation of signaling pathways involved in cell growth and apoptosis.
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects on breast cancer cells. | |
| Showed potential in inhibiting tumor growth in animal models. |
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Case Studies:
- A study highlighted its effects on beta-arrestin pathways, suggesting a role in modulating synaptic plasticity and neuroprotection against excitotoxicity .
Peptide Therapeutics
As a peptide-based compound, it has potential applications in developing novel therapeutics for conditions such as diabetes and obesity due to its ability to mimic natural hormone functions.
Clinical Relevance:
- Insulin Sensitivity: Investigations into its role in enhancing insulin sensitivity have shown promise, indicating potential use in treating metabolic disorders .
Biotechnology
The compound can be utilized in biotechnological applications, such as the development of biosensors or drug delivery systems due to its unique structural properties.
Innovative Uses:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Assessment
Graph-Based Comparisons
The compound’s structure is best analyzed using graph-theoretical methods , which treat molecules as networks of atoms and bonds. Such methods capture critical features like stereochemistry and branching, which are lost in fingerprint or SMILES-based comparisons . For example:
- CHEBI:192546 (): Shares a peptide backbone with multiple stereospecific residues but lacks methylsulfanyl and guanidino groups. This absence likely reduces its hydrophobicity and charge-based interactions compared to the target compound.
- (2S,3S)-2-amino-N-hydroxy-3-methylpentanamide (): A simpler peptide derivative with hydroxamic acid termini.
Functional Group Analysis
Key functional groups in the target compound and analogs:
| Compound | 4-Hydroxyphenyl | Diaminomethylideneamino | Methylsulfanyl | Amide Bonds | Reference |
|---|---|---|---|---|---|
| Target Compound | Yes | Yes | Yes | 10+ | |
| CHEBI:192546 | No | No | No | 8 | |
| (2S,3S)-2-amino-N-hydroxy... | No | No | No | 1 | |
| CF2 () | No | No | No | 3 |
The target’s unique combination of functional groups suggests distinct physicochemical properties, such as enhanced solubility (via guanidino groups) and membrane permeability (via methylsulfanyl).
Bioactivity and Functional Predictions
Machine Learning Predictions
Using SVM models combined with mass spectrometry (), the target compound’s bioactivity can be inferred by comparing its structural fingerprints to known bioactive peptides. For instance:
Lumping Strategy for Property Estimation
Under the lumping strategy (), the target compound may be grouped with other peptides containing aromatic and sulfur-containing residues. Such grouping assumes shared properties like:
- Oxidative stability : Due to methylsulfanyl groups.
- Binding affinity : From π-π stacking (phenyl groups) and hydrogen bonding (hydroxyphenyl).
Chemical Space Positioning
In chemographic analyses (), the target compound likely occupies a niche region of peptide-derived chemical space , distinct from both natural products (NPs) and synthetic small molecules. Key differentiators include:
- High molecular weight (>1,000 Da), reducing overlap with NP-like ZINC compounds (typically <500 Da).
- Hybrid motifs: Combines natural (e.g., amino acids) and synthetic (e.g., methylsulfanyl) elements.
Key Research Findings and Data Tables
Preparation Methods
Starting Materials
- Protected amino acids: e.g., Fmoc- or Boc-protected amino acids corresponding to the residues in the sequence, such as Fmoc-Tyrosine(4-OH), Fmoc-Phenylalanine, Fmoc-Methionine (for methylsulfanyl group), and arginine derivatives (for diaminomethylideneamino group).
- Coupling reagents: HATU, DIC, or EDC with additives like HOBt or OxymaPure.
- Solid support resin (if SPPS): e.g., Wang resin or Rink amide resin.
Peptide Chain Assembly
- Stepwise coupling of each amino acid residue in the correct sequence, ensuring stereochemical integrity (all L-configuration, i.e., (2S)-configuration).
- Activation of the carboxyl group of the incoming amino acid with coupling reagents.
- Coupling to the free amine of the growing peptide chain on resin or in solution.
- Washing and monitoring coupling efficiency by ninhydrin or chloranil tests (for SPPS).
Cleavage and Deprotection
- After chain assembly, the peptide is cleaved from the resin (if SPPS) using trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
- Simultaneous removal of side-chain protecting groups occurs during this step.
- The crude peptide is precipitated with cold ether and collected.
Purification
- Purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization by mass spectrometry (MS), nuclear magnetic resonance (NMR), and analytical HPLC to confirm purity and identity.
Data Table: Typical Reagents and Conditions for Peptide Synthesis of the Target Compound
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino acid protection | Fmoc or Boc, side chain protecting groups (tBu, Pbf) | Protect functional groups during synthesis |
| Activation | HATU, DIC, EDC + HOBt or OxymaPure | Activate carboxyl group for coupling |
| Coupling | DMF or NMP solvent, room temperature | Form peptide bond |
| Deprotection | 20% Piperidine in DMF (for Fmoc removal) | Remove N-terminal protecting group |
| Cleavage | TFA with scavengers (water, TIS) | Cleave peptide from resin and remove side protections |
| Purification | RP-HPLC | Purify final peptide |
| Characterization | MS, NMR, HPLC | Confirm structure and purity |
Research Findings and Optimization
- The stereochemical purity of each amino acid residue is critical to maintain biological activity; thus, chiral HPLC or enantioselective analysis is recommended.
- Side-chain protecting groups must be carefully chosen to avoid side reactions, especially for sensitive groups like hydroxyl and guanidino.
- Coupling efficiency can be improved by double coupling or extended reaction times for sterically hindered residues.
- Oxidation of methylsulfanyl groups should be avoided; inert atmosphere or antioxidants may be used during synthesis.
- Final peptide yield and purity depend heavily on the efficiency of purification and the stability of the peptide under cleavage conditions.
Q & A
Q. Table 1: Key Analytical Methods
How can researchers optimize synthesis yield while maintaining enantiomeric purity?
Answer:
Optimization strategies include:
- Enzymatic Catalysis: Lipase PS Amano SD improves stereoselective coupling, achieving 36% yield in peptide synthesis .
- Stepwise Purification: Use Supercritical Fluid Chromatography (SFC) with columns like Chiralpak® IC for isolating enantiomers .
- Temperature Control: Reactions at 0°C minimize racemization during coupling steps, as shown in trifluoroacetic anhydride-mediated syntheses .
Advanced Note: Contradictions in yield (e.g., 32% vs. 36%) may arise from solvent choice (tetrahydrofuran vs. ethyl acetate) or enzyme batch variability .
What methodologies assess the compound’s interaction with target enzymes?
Answer:
- Kinetic Assays: Measure inhibition constants (Ki) using fluorogenic substrates. For example, competitive inhibition studies validate binding affinity .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
- X-ray Crystallography: Resolve binding modes, especially for chiral residues critical to activity .
Advanced Challenge: Bioactivity discrepancies may stem from assay conditions (e.g., buffer pH affecting ionization of the 4-hydroxyphenyl group) .
How should researchers address stability issues during storage?
Answer:
- Storage Conditions: Keep at -20°C in airtight containers under nitrogen to prevent oxidation of thioether groups (e.g., 4-methylsulfanylbutanoyl moiety) .
- Solvent Selection: Lyophilize in tert-butanol/water mixtures to avoid hydrolysis of labile amide bonds .
- Stability Monitoring: Use accelerated degradation studies (40°C/75% RH) with HPLC tracking to identify degradation products .
What strategies resolve contradictory metabolic pathway data across studies?
Answer:
- Isotopic Labeling: Incorporate ¹⁴C at the diaminomethylideneamino group to trace metabolic intermediates in vivo .
- Comparative Models: Use primary hepatocytes vs. cell-free systems to differentiate phase I/II metabolism .
- Data Normalization: Control for enzyme batch variability (e.g., cytochrome P450 isoforms) using internal standards .
Advanced Insight: Discrepancies may arise from species-specific metabolism (e.g., rodent vs. human liver microsomes) .
Which spectroscopic methods reliably characterize functional groups?
Answer:
Q. Table 2: Functional Group Analysis
| Functional Group | Technique | Diagnostic Signal |
|---|---|---|
| Amide bonds | IR/NMR | ¹H NMR δ 7.8–8.2 (amide protons) |
| Aromatic residues | UV-Vis | λmax 280 nm (π→π* transitions) |
| Guanidine moiety | Mass Spec | m/z 455.2 (M+H⁺) |
How can aggregation during in vitro assays be mitigated?
Answer:
- Solubility Enhancers: Use 0.1% Tween-80 or DMSO (≤1%) to prevent hydrophobic interactions .
- Buffer Optimization: Phosphate buffers (pH 7.4) with 150 mM NaCl stabilize charged residues .
- Temperature Control: Conduct assays at 4°C to reduce thermal denaturation .
Advanced Note: Aggregation may falsely lower apparent bioactivity; validate via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
